molecular formula C11H15N3O3 B14537318 2-[(4,5-Dimethoxy-2-methylphenyl)methylidene]hydrazine-1-carboxamide CAS No. 62036-33-3

2-[(4,5-Dimethoxy-2-methylphenyl)methylidene]hydrazine-1-carboxamide

Cat. No.: B14537318
CAS No.: 62036-33-3
M. Wt: 237.25 g/mol
InChI Key: HBRRDASWFRONSS-UHFFFAOYSA-N
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Description

2-[(4,5-Dimethoxy-2-methylphenyl)methylidene]hydrazine-1-carboxamide is a chemical compound characterized by its unique structure, which includes a hydrazine carboxamide group attached to a dimethoxy-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-Dimethoxy-2-methylphenyl)methylidene]hydrazine-1-carboxamide typically involves the condensation of 4,5-dimethoxy-2-methylbenzaldehyde with hydrazine carboxamide. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under reflux conditions. The resulting Schiff base is then isolated and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-Dimethoxy-2-methylphenyl)methylidene]hydrazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazine carboxamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Substituted hydrazine carboxamide derivatives.

Scientific Research Applications

2-[(4,5-Dimethoxy-2-methylphenyl)methylidene]hydrazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4,5-Dimethoxy-2-methylphenyl)methylidene]hydrazine-1-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,5-Dimethoxy-2-methylphenyl)methylidene]hydrazine-1-carboxamide is unique due to its hydrazine carboxamide group, which imparts distinct reactivity and potential biological activity. This sets it apart from other similar compounds that may lack this functional group.

Properties

CAS No.

62036-33-3

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

[(4,5-dimethoxy-2-methylphenyl)methylideneamino]urea

InChI

InChI=1S/C11H15N3O3/c1-7-4-9(16-2)10(17-3)5-8(7)6-13-14-11(12)15/h4-6H,1-3H3,(H3,12,14,15)

InChI Key

HBRRDASWFRONSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C=NNC(=O)N)OC)OC

Origin of Product

United States

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